![molecular formula C30H31N3O4 B2725811 N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-34-7](/img/structure/B2725811.png)
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
Spatial Orientations and Coordination : Amide derivatives, including compounds similar to the query compound, demonstrate varied spatial orientations impacting anion coordination. These properties influence the self-assembly of molecules, forming structures like channel-like configurations through weak interactions (Kalita & Baruah, 2010).
Synthesis and Structural Studies : The synthesis of quinoline derivatives, including those with amide bonds, has been a subject of research, highlighting the diverse potential of these compounds in chemical structures and interactions. Structural studies of these compounds have shown varying molecular geometries and interaction capabilities (Karmakar, Kalita & Baruah, 2009).
Applications in Biological and Chemical Sensors
- Chemosensors : Certain quinoline and amide-based compounds have been synthesized for use as chemosensors. For example, a study demonstrated the use of a quinoline-based chemosensor capable of detecting Zn2+ concentrations in both living cells and aqueous solutions, suggesting its potential in biological and environmental monitoring (Park et al., 2015).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial activity. This is particularly evident in the synthesis of novel compounds with potential biological activities, including antimicrobial properties (Bhambi et al., 2010).
Antiviral Activity : The synthesis and evaluation of quinoline-based compounds have also demonstrated antiviral activities. For instance, certain quinazolin-4-ylamino methylphosphonates, synthesized through microwave irradiation, displayed activity against Tobacco mosaic virus, indicating their potential in antiviral drug development (Luo et al., 2012).
Potential in Drug Development
Drug Design and Synthesis : The structural properties of quinoline derivatives make them suitable candidates in drug design and synthesis. For example, studies have focused on synthesizing compounds for potential use as anticancer drugs, with molecular docking analyses suggesting their effectiveness in targeting specific receptors (Sharma et al., 2018).
Anti-Inflammatory and Analgesic Properties : Some quinoline derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of how molecular modifications in quinoline structures can enhance their therapeutic potential (Wagle, Adhikari & Kumari, 2008).
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-20-9-11-24(12-10-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-8-6-5-7-21(25)4-2/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGQAFAOZQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5CC)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)

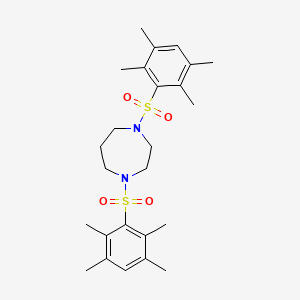
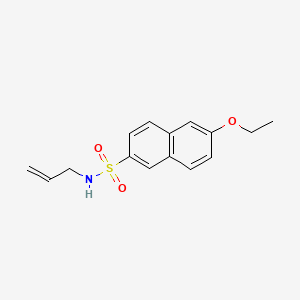
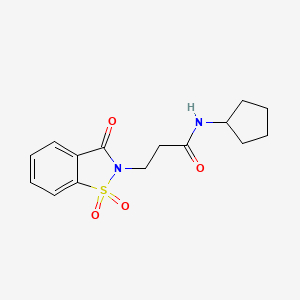
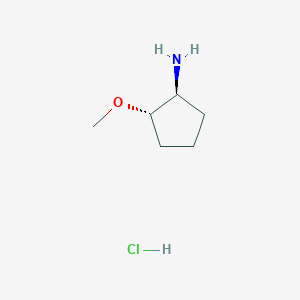
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)
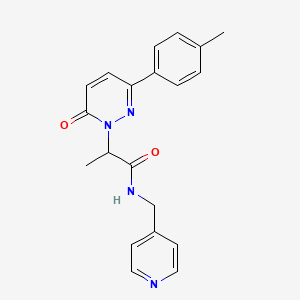
![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)
![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)
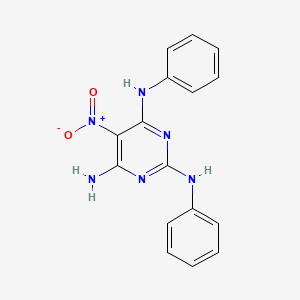
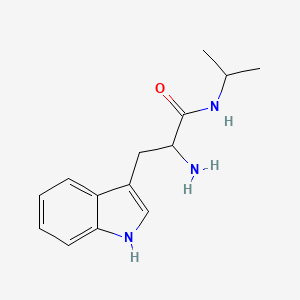
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)
![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)
